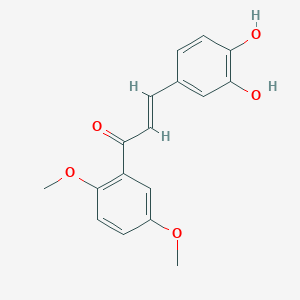

2',5'-Dimethoxy-3,4-dihydroxychalcone

Description

Structure

3D Structure

Properties

IUPAC Name |

(E)-3-(3,4-dihydroxyphenyl)-1-(2,5-dimethoxyphenyl)prop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O5/c1-21-12-5-8-17(22-2)13(10-12)14(18)6-3-11-4-7-15(19)16(20)9-11/h3-10,19-20H,1-2H3/b6-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFUVITXFNNXCPG-ZZXKWVIFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)C(=O)C=CC2=CC(=C(C=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=C(C=C1)OC)C(=O)/C=C/C2=CC(=C(C=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

152809-88-6 | |

| Record name | 2',5'-Dimethoxy-3,4-dihydroxychalcone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0152809886 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Isolation, Origin, and Biosynthetic Considerations of 2 ,5 Dimethoxy 3,4 Dihydroxychalcone

Natural Occurrence and Isolation Methodologies (if applicable)

Currently, there is limited scientific literature documenting the isolation of 2',5'-Dimethoxy-3,4-dihydroxychalcone from natural sources. However, related chalcone (B49325) derivatives have been successfully isolated from various plants. For example, the compound 2',4'-dihydroxy-3',5'-dimethyl-6'-methoxychalcone has been isolated from the leaves of Syzygium balsameum. iomcworld.com The isolation process for such compounds typically involves bioassay-guided fractionation. iomcworld.com

The general methodology for isolating chalcones from plant material includes the following steps:

Extraction: The plant material is extracted using a solvent such as ethyl acetate.

Fractionation: The crude extract is subjected to fractionation to separate the components based on their chemical properties.

Chromatography: Column chromatography, often using silica (B1680970) gel, is employed to isolate the pure compound from the fractions. iomcworld.com

While these methods are standard for chalcone isolation, the specific application to 2',5'-Dimethoxy-3,4-dihydroxychalcone has not been detailed in available research.

Hypothetical or Established Biosynthetic Pathways Leading to Chalcones

Chalcones are synthesized in plants through the phenylpropanoid pathway. This pathway is a major route for the biosynthesis of a wide variety of plant secondary metabolites. The biosynthesis of the chalcone backbone is initiated by the enzyme chalcone synthase (CHS).

The key steps in the biosynthesis of chalcones are:

Starting Materials: The biosynthesis begins with a p-coumaroyl-CoA molecule, which is derived from the amino acid phenylalanine, and three molecules of malonyl-CoA, which originates from acetyl-CoA.

Condensation Reaction: Chalcone synthase catalyzes the sequential condensation of three malonyl-CoA molecules with one molecule of p-coumaroyl-CoA.

Cyclization and Aromatization: The resulting polyketide intermediate undergoes cyclization and aromatization to form the characteristic chalcone scaffold.

Subsequent modifications, such as hydroxylation and methoxylation, at various positions on the aromatic rings lead to the diverse range of naturally occurring chalcones. The specific enzymes responsible for the 3,4-dihydroxylation and 2',5'-dimethoxylation of the chalcone scaffold leading to 2',5'-Dimethoxy-3,4-dihydroxychalcone have not been definitively identified.

Structural Elucidation Methodologies Employed in Research

The precise structure of a chemical compound is determined through a combination of spectroscopic and analytical techniques. For chalcones like 2',5'-Dimethoxy-3,4-dihydroxychalcone, the following methodologies are typically employed:

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR are fundamental techniques for determining the carbon-hydrogen framework of a molecule. For a similar compound, 2',4'-dihydroxy-3',5'-dimethyl-6'-methoxychalcone, the position of methoxy (B1213986) and hydroxyl groups was confirmed using 2D NMR techniques like HMBC (Heteronuclear Multiple Bond Correlation). iomcworld.com

Mass Spectrometry (MS): This technique provides information about the molecular weight and fragmentation pattern of a compound, which helps in confirming its molecular formula.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. For chalcones, a characteristic peak for the α,β-unsaturated carbonyl group is typically observed. nih.gov

X-ray Crystallography: This powerful technique can provide the exact three-dimensional arrangement of atoms in a crystalline compound. While the crystal structure of 2',5'-Dimethoxy-3,4-dihydroxychalcone is not available, a study on its isomer, 2′,4′-Dihydroxy-3,4-dimethoxychalcone, revealed a mostly planar molecule with specific bond angles and lengths. mdpi.com

Table 1: Spectroscopic Data for a Related Chalcone (2',4'-dihydroxy-3',5'-dimethyl-6'-methoxychalcone)

| Technique | Observed Features | Reference |

|---|---|---|

| 1H NMR | Signals for vinyl hydrogens, methoxy groups, and aromatic protons. | iomcworld.com |

| 13C NMR | Supported the substitution pattern of the chalcone. | iomcworld.com |

| HMBC | Confirmed the position of the oxygenated groups. | iomcworld.com |

| EIMS | Provided mass spectral data for molecular weight determination. | iomcworld.com |

Table 2: Crystallographic Data for the Isomer 2′,4′-Dihydroxy-3,4-dimethoxychalcone

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C17H16O5 | mdpi.com |

| Crystal System | Monoclinic | mdpi.com |

| Space Group | P21/c | mdpi.com |

| Key Torsion Angle | C7-C8-C9-O5 = 16.3(2)° | mdpi.com |

| Intramolecular H-bond | O6-H11…O5 = 2.538 (1) Å | mdpi.com |

| Intermolecular H-bond | O7-H13…O5 = 2.714 (1) Å | mdpi.com |

Synthetic Strategies and Chemical Derivatization of 2 ,5 Dimethoxy 3,4 Dihydroxychalcone

Claisen-Schmidt Condensation as a Primary Synthetic Route

The Claisen-Schmidt condensation is the most fundamental and widely employed method for the synthesis of chalcones, including 2',5'-Dimethoxy-3,4-dihydroxychalcone. scispace.com This reaction involves the base- or acid-catalyzed condensation of an acetophenone with an aromatic aldehyde. In the context of synthesizing 2',5'-Dimethoxy-3,4-dihydroxychalcone, the key starting materials are 2',5'-dimethoxyacetophenone and 3,4-dihydroxybenzaldehyde.

The synthesis of the precursor 2',5'-dimethoxyacetophenone can be achieved by reacting 1,4-dimethoxybenzene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. prepchem.com The other precursor, 3,4-dihydroxybenzaldehyde, also known as protocatechuic aldehyde, can be synthesized through the condensation of catechol with glyoxylic acid under alkaline conditions, followed by an oxidation and decarboxylation reaction. google.comgoogle.com

Mechanistic Insights into 2',5'-Dimethoxy-3,4-dihydroxychalcone Synthesis

The Claisen-Schmidt condensation proceeds through an aldol condensation mechanism. In a base-catalyzed reaction, a strong base, typically sodium hydroxide (NaOH) or potassium hydroxide (KOH), deprotonates the α-carbon of 2',5'-dimethoxyacetophenone, forming a reactive enolate ion. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of 3,4-dihydroxybenzaldehyde. The resulting alkoxide intermediate is then protonated by a solvent molecule, such as ethanol, to yield a β-hydroxy ketone (an aldol). Subsequent dehydration of this aldol, which is often spontaneous or can be induced by heat, leads to the formation of the α,β-unsaturated ketone system characteristic of chalcones, yielding 2',5'-Dimethoxy-3,4-dihydroxychalcone.

Optimization of Reaction Conditions and Yields

Several factors can be manipulated to optimize the yield and purity of the synthesized chalcone (B49325). The choice of catalyst is crucial; while strong bases like NaOH and KOH are common, other catalysts such as Ba(OH)2, LiOH, and even solid catalysts like natural phosphate and amino-grafted zeolites have been used. researchgate.net The concentration of the base can also impact the reaction, with studies on similar hydroxychalcones showing the use of high concentrations (up to 50% w/v). researchgate.net

The reaction solvent also plays a significant role. Ethanol is a common solvent for Claisen-Schmidt condensations. researchgate.net However, alternative, greener approaches have been developed to minimize solvent use. One such method is the use of grinding or mechanochemistry, where the reactants are ground together in a mortar and pestle, often with a solid catalyst, leading to shorter reaction times and high yields. researchgate.netjournament.com For instance, the synthesis of 2',6'-dihydroxy-3,4-dimethoxy chalcone via grinding for 15 minutes resulted in a 70% yield, which was higher than the conventional method. journament.com Microwave-assisted synthesis is another efficient method that can significantly reduce reaction times and improve yields. nih.gov

| Parameter | Conventional Method | Grinding Technique | Microwave Irradiation |

| Catalyst | NaOH, KOH (aq. solution) | Solid NaOH, KOH | Basic alumina |

| Solvent | Ethanol | Minimal or no solvent | Ethanol or solvent-free |

| Reaction Time | 24-48 hours | 15-30 minutes | 4-8 minutes |

| Yield | 40-70% | 70-95% | High yields reported |

Synthesis of Analogs and Derivatives of 2',5'-Dimethoxy-3,4-dihydroxychalcone

The core structure of 2',5'-Dimethoxy-3,4-dihydroxychalcone can be modified to generate a library of analogs with potentially enhanced or altered biological activities. These modifications typically involve the introduction, removal, or alteration of functional groups on the aromatic rings.

Introduction of Hydroxyl Substituents

The synthesis of hydroxylated analogs of chalcones is a common strategy. For instance, the synthesis of 2',4'-dihydroxy-3,4-dimethoxychalcone has been reported, demonstrating the feasibility of incorporating additional hydroxyl groups. nih.gov The synthesis of various dihydroxychalcones, such as those derived from 2,4-dihydroxyacetophenone and substituted benzaldehydes, further illustrates the versatility of the Claisen-Schmidt condensation in creating diverse hydroxylation patterns. In some cases, protecting groups, such as a methoxymethyl (MOM) ether, may be employed to protect existing hydroxyl groups on the starting materials before the condensation reaction. These protecting groups can then be removed in a subsequent step to yield the desired polyhydroxylated chalcone. nih.gov

Methoxy (B1213986) Substitution and Its Influence on Synthesis

The position and number of methoxy groups on the chalcone scaffold can significantly influence its properties. The synthesis of analogs with varying methoxy substitution patterns is readily achievable by selecting the appropriately substituted acetophenone and benzaldehyde precursors. For example, the synthesis of 2',6'-dihydroxy-4,4'-dimethoxychalcone has been described, showcasing a different methoxylation pattern. nih.gov The presence of electron-donating methoxy groups can affect the reactivity of the starting materials and the stability of the resulting chalcone.

Halogenation and Other Functional Group Modifications

The introduction of halogens, such as bromine or chlorine, onto the chalcone framework is another common derivatization strategy. For example, 5′-bromo-3,4-dimethoxy-2′-hydroxy-chalcone has been synthesized by reacting 5-bromo-2-hydroxy-acetophenone with 3,4-dimethoxy-benzaldehyde. nih.gov This demonstrates that halogenated analogs of 2',5'-Dimethoxy-3,4-dihydroxychalcone could be synthesized by utilizing a halogenated version of 2',5'-dimethoxyacetophenone as a starting material. Other functional groups can also be introduced to modify the chalcone's properties.

Heterocyclic Ring Incorporations

The chalcone scaffold, characterized by its α,β-unsaturated ketone system, serves as a versatile precursor for the synthesis of various heterocyclic compounds. nih.govrjlbpcs.com The reactive nature of the propenone bridge in 2',5'-Dimethoxy-3,4-dihydroxychalcone allows for cyclization reactions with various nucleophilic reagents, leading to the formation of five- or six-membered heterocyclic rings. These reactions significantly expand the chemical diversity of derivatives obtainable from the parent chalcone.

One of the most common modifications involves the reaction of the chalcone with hydrazine or its derivatives to yield pyrazolines. researchgate.net The reaction proceeds through a Michael addition of the hydrazine to the β-carbon of the enone system, followed by an intramolecular condensation and cyclization. Similarly, other binucleophiles can be employed to generate a range of heterocyclic systems. For instance, reaction with hydroxylamine can produce isoxazolines, while condensation with urea or thiourea can lead to the formation of pyrimidine-based derivatives.

These synthetic strategies leverage the chalcone core as a key building block for more complex molecular architectures. rjlbpcs.com The incorporation of heterocyclic moieties is a widely used strategy in medicinal chemistry to modulate the physicochemical properties and biological activity of a lead compound.

Table 1: Examples of Heterocyclic Ring Formation from Chalcone Scaffolds

| Heterocyclic Ring | Reagent(s) | General Reaction Description |

|---|---|---|

| Pyrazoline | Hydrazine Hydrate | Cyclocondensation reaction involving the α,β-unsaturated ketone of the chalcone. researchgate.net |

| Isoxazoline | Hydroxylamine | Reaction of the chalcone with hydroxylamine hydrochloride, leading to cyclization. |

| Pyrimidine | Urea, Thiourea | Condensation reaction with the chalcone to form dihydropyrimidinones or thiones. |

Enzymatic and Biocatalytic Approaches to Chalcone Synthesis

Enzymatic and biocatalytic methods offer green and highly selective alternatives to traditional chemical synthesis for producing chalcones. The primary enzyme responsible for chalcone biosynthesis in plants is Chalcone Synthase (CHS). wikipedia.orgnih.gov

Chalcone Synthase (CHS)

CHS is a type III polyketide synthase that catalyzes the first committed step in the flavonoid biosynthetic pathway. wikipedia.orgfrontiersin.org The enzyme performs a series of decarboxylation and condensation reactions to assemble the C15 chalcone skeleton. The biosynthesis begins with a starter molecule, typically an activated CoA-ester like p-coumaroyl-CoA, which undergoes sequential condensation with three molecules of malonyl-CoA. nih.govebi.ac.uk The resulting linear tetraketide intermediate is then subjected to an intramolecular Claisen condensation, which causes cyclization and aromatization of the A-ring to yield the final chalcone product, naringenin chalcone. ebi.ac.uk

The synthesis of 2',5'-Dimethoxy-3,4-dihydroxychalcone via a CHS-like enzyme would theoretically require a 3,4-dihydroxybenzoyl-CoA as the starter molecule and specific tailoring enzymes to achieve the 2',5'-dimethoxy substitution pattern on the A-ring precursor. While CHS enzymes exhibit some substrate promiscuity, their specificity towards the starter CoA-ester is a critical determinant of the final product structure. plos.orgresearchgate.net

Other Biocatalytic Methods

Beyond purified enzymes, whole-cell biotransformations and crude enzyme preparations have been explored for chalcone synthesis. Microbial systems, such as yeast, can be used for modifications of the chalcone scaffold, for example, the selective reduction of the α,β-unsaturated bond to produce dihydrochalcones. mdpi.com

Furthermore, green catalysts derived from natural sources, such as fruit peel ash, have been reported to effectively catalyze the Claisen-Schmidt condensation reaction between aryl aldehydes and aryl methyl ketones at room temperature. researchgate.net This approach mimics the carbon-carbon bond-forming step of enzymatic synthesis and could be applied to the synthesis of 2',5'-Dimethoxy-3,4-dihydroxychalcone using 3,4-dihydroxybenzaldehyde and 2,5-dimethoxyacetophenone as substrates. Such biocatalysts are often inexpensive, reusable, and environmentally benign. researchgate.net A recent study also demonstrated the enzymatic hydroxylation of a dihydrochalcone precursor by a tyrosinase from Bacillus megaterium to produce 3,4-dihydroxy-2',6'-dimethoxy dihydrochalcone, showcasing the potential of enzymes to perform specific modification steps. nih.govresearchgate.net

Table 2: Biocatalytic Approaches in Chalcone Synthesis and Modification

| Biocatalyst | Type of Reaction | Substrates/Products Example | Reference |

|---|---|---|---|

| Chalcone Synthase (CHS) | Polyketide Synthesis & Cyclization | p-Coumaroyl-CoA + 3x Malonyl-CoA → Naringenin Chalcone | wikipedia.orgebi.ac.uk |

| Yarrowia lipolytica (yeast) | Bioreduction of C=C bond | 4'-Hydroxychalcones → 4'-Hydroxydihydrochalcones | mdpi.com |

| Tyrosinase (Bacillus megaterium) | Hydroxylation | 4-hydroxy-2',6'-dimethoxy dihydrochalcone → 3,4-dihydroxy-2',6'-dimethoxy dihydrochalcone | nih.gov |

Biological Activities of 2 ,5 Dimethoxy 3,4 Dihydroxychalcone and Its Analogs Pre Clinical and Mechanistic Studies

Anti-inflammatory Properties

Pre-clinical and mechanistic studies have demonstrated the anti-inflammatory potential of 2',5'-Dimethoxy-3,4-dihydroxychalcone and its analogs. These compounds have been shown to target several key pathways and molecules involved in the inflammatory response.

2',5'-Dimethoxy-3,4-dihydroxychalcone has been identified as an inhibitor of cyclooxygenase (COX) enzymes. Research indicates that this compound's inhibitory effect on COX is comparable to that of the nonsteroidal anti-inflammatory drug (NSAID) flufenamic acid. The 2',5'-disubstituted 3,4-dihydroxychalcones, particularly those with hydroxy or alkoxy groups, have demonstrated optimal inhibition of cyclooxygenase nih.gov.

Certain chalcone (B49325) derivatives have shown selective inhibition of COX-2. For instance, 7-hydroxy-5-methoxy-6,8-dimethyl flavanone and 2'-hydroxy-4',6'-dimethoxy-3',5'-dimethyl chalcone have been reported as selective COX-2 inhibitors at a concentration of 100 ppm upd.edu.ph. The inhibition of COX enzymes is a critical mechanism for reducing inflammation, as these enzymes are responsible for the synthesis of prostaglandins, which are key mediators of the inflammatory process.

Some 2'-hydroxychalcone derivatives have been found to inhibit COX-2 protein expression induced by TPA, a protein kinase C activator. Specifically, 2',4-dihydroxy-4'-methoxychalcone, 2',4-dihydroxy-6'-methoxychalcone, and 2'-hydroxy-4'-methoxychalcone were potent inhibitors of PGE2 production, with their mechanism attributed to the suppression of TPA-induced COX-2 protein expression scilit.com.

Table 1: Cyclooxygenase (COX) Inhibition by Chalcone Analogs

| Compound | Target Enzyme | Concentration | % Inhibition | Reference |

|---|---|---|---|---|

| 7-hydroxy-5-methoxy-6,8-dimethyl flavanone | COX-2 | 100 ppm | >50% | upd.edu.ph |

A novel series of 3,4-dihydroxychalcones, including 2',5'-Dimethoxy-3,4-dihydroxychalcone, has been synthesized and evaluated for their effects on 5-lipoxygenase (5-LOX). The findings revealed that almost all of these compounds exhibited potent inhibitory effects on 5-LOX, with 2',5'-Dimethoxy-3,4-dihydroxychalcone showing greater inhibition than quercetin nih.gov. The inhibition of 5-LOX is significant as this enzyme is involved in the synthesis of leukotrienes, which are potent pro-inflammatory mediators.

The inhibitory activity of these 3,4-dihydroxychalcones on 5-LOX has been linked to their antioxidative effects nih.gov. Furthermore, these active inhibitors of 5-LOX were found to be more effective than phenidone in inhibiting arachidonic acid-induced mouse ear edema, a common in vivo model of inflammation nih.gov.

Chalcone derivatives have demonstrated the ability to modulate the production of pro-inflammatory cytokines, which play a crucial role in orchestrating the inflammatory response. For example, 2'-hydroxy-3,6'-dimethoxychalcone (3,6'-DMC) has been shown to inhibit the production of Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α) in a concentration-dependent manner in lipopolysaccharide (LPS)-stimulated RAW 264.7 cells. However, it did not have a significant effect on Interleukin-1beta (IL-1β) production in the same assay mdpi.com.

Another chalcone analog, 4-dimethylamino-3',4'-dimethoxychalcone, has been shown to reduce TNF-α levels in the mouse air pouch model injected with zymosan nih.gov. Furthermore, a series of chalcone analogues were found to inhibit the production of TNF-α, IL-1β, and IL-6 in a dose-dependent manner nih.gov.

Studies on Penicillium polonicum, an endophytic fungus, led to the isolation of compounds that exhibited significant inhibitory effects on the production of TNF-α, IL-1β, and IL-6 in RAW 264.7 cells nih.gov. These findings highlight the potential of chalcone-related structures to suppress the production of key pro-inflammatory cytokines.

Table 2: Modulation of Pro-inflammatory Cytokines by Chalcone Analogs

| Compound | Cell Line/Model | Cytokine(s) Inhibited | Key Findings | Reference |

|---|---|---|---|---|

| 2'-hydroxy-3,6'-dimethoxychalcone (3,6'-DMC) | LPS-stimulated RAW 264.7 cells | IL-6, TNF-α | Concentration-dependent inhibition | mdpi.com |

| 4-dimethylamino-3',4'-dimethoxychalcone | Mouse air pouch model (zymosan-injected) | TNF-α | Reduction in TNF-α levels | nih.gov |

Several chalcone derivatives have been found to regulate the production of nitric oxide (NO), a key signaling molecule in inflammation, by inhibiting the expression of inducible nitric oxide synthase (iNOS). For instance, 2'-hydroxy-3,6'-dimethoxychalcone (3,6'-DMC) significantly inhibited LPS-stimulated NO production and suppressed the protein expression of iNOS mdpi.com.

Similarly, 2',5'-dialkoxychalcones and 2',5'-dihydroxy-4-chloro-dihydrochalcone have been reported to inhibit NO production in both LPS/interferon-γ-activated N9 microglial cells and LPS-activated RAW 264.7 macrophage-like cells, along with suppressing iNOS expression researchgate.net. The compound 4-dimethylamino-3',4'-dimethoxychalcone was found to be more effective than the scavenger Tiron in inhibiting iNOS protein expression and nitrite production nih.gov.

The inhibitory effect of these compounds on NO production is often linked to their ability to suppress the expression of iNOS at the protein level. This suggests that chalcones can interfere with the signaling pathways that lead to the transcription and translation of the iNOS gene.

The synthesis of prostaglandin E2 (PGE2), a key mediator of inflammation and pain, can be suppressed by certain chalcone derivatives. Studies have shown that 2'-hydroxychalcone derivatives can inhibit PGE2 production in rat peritoneal macrophages stimulated by the protein kinase C activator, 12-O-tetradecanoylphorbol 13-acetate (TPA) scilit.com.

A structure-activity relationship study of 2'-hydroxychalcones revealed that the inhibitory activity against PGE2 production was largely influenced by the substituents on the B ring of the chalcone. Compounds with at least two methoxy (B1213986) or benzyloxy groups on the B ring were found to be most active nih.gov. The mechanism behind this inhibition is often the suppression of COX-2 protein expression, which is the enzyme responsible for PGE2 synthesis during inflammation scilit.com.

A crucial aspect of the anti-inflammatory activity of chalcones is their ability to inhibit key inflammatory signaling pathways. The nuclear factor-kappa B (NF-κB) pathway is a primary target. For instance, 2'-methoxy-4'6'-bis(methoxymethoxy)chalcone (MBMC) was found to block LPS-induced activation of NF-κB, as well as the p38 mitogen-activated protein kinase (MAPK) and c-Jun N-terminal kinase (JNK) pathways nih.gov.

Another synthetic chalcone derivative, 2-hydroxy-3',5,5'-trimethoxychalcone (DK-139), has been shown to suppress the Toll-like receptor 4 (TLR4)-mediated inflammatory response by inhibiting the Akt/NF-κB pathway in microglial cells. This compound blocked the LPS-induced phosphorylation of IκB and the p65/RelA subunit of NF-κB, thereby preventing the nuclear translocation and trans-acting activity of NF-κB nih.gov.

Furthermore, some 2'-hydroxychalcone derivatives have been shown to suppress the LPS-induced activation of both NF-κB and Activator protein-1 (AP-1) in RAW 264.7 cells. This inhibition of transcription factor activation is believed to be the underlying mechanism for the reduced production of PGE2, NO, and TNF-α researchgate.net.

Table 3: Inhibition of Inflammatory Signaling Pathways by Chalcone Analogs

| Compound | Cell Line | Pathway(s) Inhibited | Key Findings | Reference |

|---|---|---|---|---|

| 2'-methoxy-4'6'-bis(methoxymethoxy)chalcone (MBMC) | RAW 264.7 macrophages | NF-κB, p38 MAPK, JNK | Blocked LPS-induced activation | nih.gov |

| 2-hydroxy-3',5,5'-trimethoxychalcone (DK-139) | BV2 microglial cells | Akt/NF-κB | Inhibited phosphorylation of IκB and p65/RelA | nih.gov |

| 2'-hydroxychalcone derivatives | RAW 264.7 cells | NF-κB, AP-1 | Suppressed LPS-induced activation | researchgate.net |

Effects on Inflammatory Cell Activation (e.g., Mast Cells, Neutrophils, Macrophages, Microglial Cells)

The anti-inflammatory properties of 2',5'-Dimethoxy-3,4-dihydroxychalcone and its analogs have been investigated in various inflammatory cell types, particularly macrophages and microglial cells. These compounds demonstrate the ability to modulate key inflammatory pathways.

Studies have shown that 2',5'-disubstituted 3,4-dihydroxychalcones can inhibit enzymes crucial to the inflammatory response. For instance, 2',5'-dimethoxy-3,4-dihydroxychalcone was found to inhibit cyclooxygenase (COX) and 5-lipoxygenase (5-LOX), enzymes that produce pro-inflammatory mediators like prostaglandins and leukotrienes. nih.gov The inhibition of 5-lipoxygenase by these active chalcones was also shown to be effective in reducing arachidonic acid-induced mouse ear edema. nih.gov

In the context of neuroinflammation, chalcone derivatives have shown significant effects on microglial cells, the resident immune cells of the central nervous system. Analogs such as 2',5'-dialkoxychalcones and 2',5'-dihydroxy-dihydrochalcones potently inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-activated microglial cells and RAW 264.7 macrophage-like cells. researchgate.net This inhibition is often achieved through the suppression of inducible nitric oxide synthase (iNOS) protein expression. researchgate.net For example, the plant-derived chalcone 2,2',5'-trihydroxychalcone was shown to inhibit LPS-stimulated tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) secretion from primary rat microglia. nih.gov Another synthetic derivative, 2-hydroxy-3',5,5'-trimethoxychalcone, was found to suppress the Toll-like receptor 4 (TLR4)-mediated inflammatory response in BV2 microglial cells by inhibiting the Akt/NF-κB signaling pathway, which in turn reduced the expression of genes for COX-2, iNOS, and IL-1β. nih.gov

The potent inhibitory effect of these chalcone derivatives on NO production in macrophages and microglial cells suggests their potential utility in conditions where excessive inflammation plays a significant role. researchgate.net

Antioxidant Activity

Chalcones, including 2',5'-Dimethoxy-3,4-dihydroxychalcone and its analogs, are recognized for their antioxidant properties, particularly their ability to scavenge free radicals. The primary mechanism involves the donation of a hydrogen atom from their hydroxyl groups to stabilize free radicals, a process readily evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging assay.

The substitution pattern of hydroxyl groups on the chalcone scaffold is a critical determinant of its radical scavenging efficacy. Research indicates that chalcones with ortho- (e.g., 3',4'-dihydroxy) and para- (e.g., 2',5'-dihydroxy) substitution patterns on the B-ring exhibit excellent antioxidant activity, often comparable to reference antioxidants like ascorbic acid and α-tocopherol. researchgate.net For instance, a chalcone analog bearing two hydroxyl substituents on the B-ring (chalcone 4b) demonstrated an 82.4% DPPH radical scavenging ability. nih.gov In another study, 2',5'-dihydroxy-3,4-dimethoxy chalcone was identified as having the highest antioxidant activity among the tested derivatives in a DPPH assay. researchgate.net The presence of both hydroxyl and methoxy groups on the chalcone structure is believed to enhance DPPH free radical scavenging activity.

| Compound | Scavenging Activity/Potency | Reference |

|---|---|---|

| 3,4-dihydroxychalcone derivative (4b) | 82.4% scavenging ability | nih.gov |

| 2',5'-dihydroxy-3,4-dimethoxy chalcone | Highest activity among tested derivatives | researchgate.net |

| Chalcones with ortho- and para-dihydroxy patterns on ring B | Excellent activity (80-90% of control at 50 µM) | researchgate.net |

Beyond direct radical scavenging, certain chalcones can bolster the body's endogenous antioxidant defenses. A key mechanism is the enhancement of glutathione (GSH) biosynthesis. Studies on 2',5'-dihydroxychalcone (2',5'-DHC), a close analog of the subject compound, have shown that it can induce a significant increase in cellular GSH levels. nih.govepa.govnih.gov

The process is biphasic, with an initial transient drop in intracellular GSH followed by a substantial increase. nih.gov This induction is mediated by a combination of reactive oxygen species (ROS)-dependent and ROS-independent signaling pathways. epa.govnih.gov The ROS-dependent pathway involves the activation of the c-Jun N-terminal kinase (JNK), leading to an AP-1 transcriptional response. nih.govnih.gov Concurrently, a ROS-independent pathway activates the NF-E2-related factor 2 (Nrf2), a key transcription factor that regulates the expression of antioxidant genes, including glutamate-cysteine ligase (GCL), the rate-limiting enzyme in GSH synthesis. nih.govnih.gov Treatment with 2',5'-DHC has been shown to increase GCL activity, contributing to the elevated synthesis of GSH. nih.gov Furthermore, a dihydrochalcone derivative, DHMDC, was found to significantly increase GSH activity in the brains of streptozotocin-administered mice. researchgate.net

Lipid peroxidation is a detrimental process of oxidative degradation of lipids, leading to cell damage. Several 3,4-dihydroxychalcone derivatives have demonstrated a potent ability to inhibit this process. The antioxidant effects of these chalcones contribute to their capacity to protect lipids from peroxidation. nih.gov

In one study, a 3,4-dihydroxychalcone derivative (chalcone 4b) exhibited an 82.3% inhibition of linoleic acid peroxidation induced by AAPH radicals. nih.gov Another investigation into a series of chalcones found that "Chalcone E" was particularly effective at reducing Fe2+/EDTA-induced lipid peroxidation in various tissues. rsdjournal.org This compound showed significant protective effects in brain, liver, and kidney tissues, with the highest efficacy observed in the kidney. rsdjournal.org

| Tissue | Maximum Inhibition (Imax) at 100 µM | IC50 Value | Reference |

|---|---|---|---|

| Brain | 73.05% | 49.15 µM | rsdjournal.org |

| Liver | 81.42% | 13.91 µM | rsdjournal.org |

| Kidney | 87.23% | 18.42 µM | rsdjournal.org |

The antioxidative mechanism of dihydroxychalcones is intrinsically linked to their chemical structure and redox properties. The potent radical scavenging activity of chalcones with ortho- and para-dihydroxylated B-rings is attributed to their ability to form stable semiquinone radicals. researchgate.net Upon donating a hydrogen atom to a free radical, the resulting chalcone radical is stabilized through electron delocalization across its structure, making the initial hydrogen donation more favorable. researchgate.net

As discussed previously, the mechanism for enhancing endogenous antioxidant systems involves complex cell signaling. Analogs like 2',5'-dihydroxychalcone trigger both ROS-dependent and ROS-independent pathways to upregulate GSH synthesis. nih.gov The initial generation of ROS by the chalcone activates the JNK pathway, while a separate, ROS-independent mechanism activates the Nrf2/ARE (Antioxidant Response Element) pathway. nih.govepa.gov This dual-action mechanism, combining direct scavenging with the upregulation of cellular defense systems, underscores the comprehensive antioxidant strategy employed by these compounds.

Anticancer and Antiproliferative Effects

Derivatives of 2',5'-dimethoxychalcone have shown significant anticancer and antiproliferative activities against a range of human cancer cell lines. These compounds exert their effects through various mechanisms, including the induction of cell cycle arrest and apoptosis (programmed cell death).

A study on a series of novel 2',5'-dimethoxychalcone derivatives revealed significant cytotoxic effects against human bladder (NTUB1) and prostate (PC3) cancer cells. nih.gov Specific derivatives induced cell cycle arrest at different phases (G1, S, and G2/M) and promoted apoptosis. nih.gov For example, compound 17, a 2',5'-dimethoxychalcone derivative, was suggested to act as a microtubule-targeted agent, interfering with tubulin polymerization, a mechanism similar to some established chemotherapy drugs. nih.gov

Another analog, 2'-hydroxy-2,5-dimethoxychalcone, was found to have antiproliferative and proapoptotic activity against various canine lymphoma and leukemia cell lines. nih.gov Related chalcone structures have also demonstrated efficacy against other cancers. For instance, 2',4-dihydroxy-4',6'-dimethoxy-chalcone was shown to inhibit breast cancer cell growth by inducing G0/G1 phase cell cycle arrest, autophagy, and mitochondrial apoptosis. mdpi.com The anticancer activity is often influenced by the specific arrangement of hydroxyl and methoxy groups on the phenyl rings. nih.govmdpi.com

| Compound | Cancer Cell Line | Reported Activity (IC50) | Reference |

|---|---|---|---|

| 2'-hydroxy-2,5-dimethoxychalcone | Canine lymphoma and leukemia | 9.76 - 40.83 µM | nih.gov |

| 2',5'-dimethoxychalcone derivatives (e.g., 13, 17) | Human bladder (NTUB1), Prostate (PC3) | Significant cytotoxicity | nih.gov |

| 2',4-dihydroxy-4',6'-dimethoxy-chalcone | Breast cancer (MCF-7, MDA-MB-231) | Selective inhibition of proliferation | mdpi.com |

| Indolyl chalcone 10 | Colorectal and prostatic cancer | < 50 nM | mdpi.com |

| 3-hydroxy-3′,4,4′,5′-tetramethoxychalcone (Chalcone 8) | Colorectal and prostatic cancer | Induces microtubule depolymerization | mdpi.com |

Induction of Apoptosis in Cancer Cell Lines

The ability to induce apoptosis, or programmed cell death, is a critical mechanism for anti-cancer agents. Several analogs of 2',5'-Dimethoxy-3,4-dihydroxychalcone have demonstrated significant pro-apoptotic activity across various cancer cell lines.

One such analog, 2',4'-Dihydroxy-6'-methoxy-3',5'-dimethylchalcone (DMC) , has been shown to trigger apoptosis in multi-drug resistant BEL-7402/5-FU human hepatoma cells, primarily through the mitochondria-dependent pathway. This process is associated with an increase in the generation of reactive oxygen species (ROS). In human chronic leukemia K562 cells, DMC induces apoptosis by downregulating the anti-apoptotic protein Bcl-2, thereby altering the Bcl-2/Bax ratio, a key regulator of mitochondrial apoptosis. This effect is coupled with the activation of executioner caspases, such as caspase-3 and caspase-9.

Similarly, 2′,4-dihydroxy-4′,6′-dimethoxy-chalcone (DDC) has been identified as an inducer of intrinsic apoptosis in breast cancer cells. Its mechanism involves the activation of caspase-3 and caspase-7 and the downregulation of anti-apoptotic Bcl-2 family members. Another related compound, 4′,6′-dihydroxy-2′,4-dimethoxy-5′-(2″-hydroxybenzyl)dihydrochalcone , was found to induce apoptosis in both MDA-MB-231 and MCF-7 breast cancer cells through the intrinsic (mitochondrial), extrinsic (death receptor), and endoplasmic reticulum (ER) stress pathways. This is evidenced by the activation of caspase-3, caspase-8, and caspase-9.

Studies on other chalcones, like isoliquiritigenin, further support this pro-apoptotic role, demonstrating dose-dependent activation of caspase-3, -8, and -9 in human tumor cell lines.

Cell Cycle Arrest Mechanisms

Disruption of the cell cycle is another key strategy in cancer therapy. Chalcone derivatives have been shown to halt cancer cell proliferation by inducing arrest at specific phases of the cell cycle, preventing DNA replication and cell division.

2',4'-Dihydroxy-6'-methoxy-3',5'-dimethylchalcone (DMC) induces a G1 phase arrest in BEL-7402/5-FU cells by downregulating the expression of key cell cycle proteins, cyclin D1 and CDK4. nih.gov In HeLa cervical cancer cells, DMC treatment also resulted in cell cycle inhibition at the G0/G1 phase. semanticscholar.org

Derivatives of 2',5'-dimethoxychalcone have also been shown to influence cell cycle progression. In studies using the human bladder cancer cell line NTUB1, these derivatives caused cell cycle arrest in the G1 phase. nih.govntu.edu.twresearchgate.net Interestingly, their effect on the human prostate cancer cell line PC3 was dose-dependent, inducing arrest at the S, G1, and G2/M phases at different concentrations. nih.govntu.edu.twresearchgate.net

Furthermore, 2′,4-dihydroxy-4′,6′-dimethoxy-chalcone (DDC) was found to induce cell cycle arrest in the G0/G1 phase in breast cancer cell lines. nih.gov This body of evidence indicates that chalcone analogs can arrest cell cycle progression at multiple checkpoints, often in a cell-line and dose-specific manner.

Inhibition of Cell Proliferation

The induction of apoptosis and cell cycle arrest by these chalcone analogs culminates in a potent inhibition of cancer cell proliferation. The efficacy of this inhibition is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit cell growth by 50%.

Studies have documented the cytotoxic effects of various chalcone derivatives against a range of human cancer cell lines. For instance, 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone (DMC) exhibited significant antiproliferative activity against human cervical cancer cell lines, with IC50 values of 15.76 µM in C-33A, 10.05 µM in HeLa, and 18.31 µM in SiHa cells. semanticscholar.org Another study reported an IC50 value of 14.2 μM for this compound against K562 leukemia cells.

The table below summarizes the reported IC50 values for several chalcone analogs across different cancer cell lines, illustrating their broad-spectrum anti-proliferative activity.

| Compound | Cell Line | Cancer Type | IC50 Value |

| 2',4'-Dihydroxy-6'-methoxy-3',5'-dimethylchalcone (DMC) | HeLa | Cervical Cancer | 10.05 µM |

| C-33A | Cervical Cancer | 15.76 µM | |

| SiHa | Cervical Cancer | 18.31 µM | |

| K562 | Leukemia | 14.2 µM | |

| 2′,4-dihydroxy-4′,6′-dimethoxy-chalcone (DDC) | MCF-7 | Breast Cancer | 52.5 µM |

| MDA-MB-231 | Breast Cancer | 66.4 µM | |

| 2',4',4-trihydroxy-3-methoxychalcone | WiDr | Colon Cancer | 2.66 µg/mL |

| HeLa | Cervical Cancer | 8.53 µg/mL | |

| T47D | Breast Cancer | 24.61 µg/mL | |

| 2',4-dihydroxy-3-methoxychalcone | HeLa | Cervical Cancer | 12.80 µg/mL |

| WiDr | Colon Cancer | 19.57 µg/mL | |

| T47D | Breast Cancer | 20.73 µg/mL |

Modulation of Key Molecular Targets (e.g., GST, EGFR, HDAC2, CYP17A1)

The anti-cancer effects of chalcones are rooted in their ability to interact with and modulate the activity of specific molecular targets that are crucial for cancer cell survival and proliferation.

One of the key pathways affected is the PI3K/AKT pathway, which is often hyperactivated in cancer. 2',4'-Dihydroxy-6'-methoxy-3',5'-dimethylchalcone (DMC) has been shown to suppress this signaling axis, leading to the inhibition of NF-κB nuclear localization and an increase in p53 levels. nih.gov

The Epidermal Growth Factor Receptor (EGFR) is another critical target in cancer therapy. Research on 4′,6′-dihydroxy-2′,4-dimethoxy-5′-(2″-hydroxybenzyl)dihydrochalcone , a dihydrochalcone analog, demonstrated its ability to significantly inhibit the EGFR/MAPK signaling pathway in the MCF-7 breast cancer cell line. nih.govresearchgate.net Furthermore, molecular docking studies suggest that 2',5'-dihydroxy-3,4-dimethoxychalcone has strong potential as a tyrosine kinase inhibitor, the class of enzymes to which EGFR belongs. semanticscholar.org

Additionally, the compound that is the subject of this article, 2',5'-Dimethoxy-3,4-dihydroxychalcone , has been found to inhibit cyclooxygenase (COX) and 5-lipoxygenase (5-LOX), enzymes that produce inflammatory mediators often implicated in cancer progression. nih.gov

Interference with Mitotic Phase

Beyond arresting the cell cycle at interphase checkpoints, some chalcone derivatives specifically interfere with the process of mitosis. This is often achieved by targeting the microtubule cytoskeleton, which is essential for the formation of the mitotic spindle and the segregation of chromosomes.

A synthetic derivative of 2',5'-dimethoxychalcone has been identified as a potential microtubule-targeted agent. nih.govntu.edu.twresearchgate.net This compound was observed to promote tubulin polymerization, leading to an increase in the α-tubulin level within the polymerized microtubule fraction in NTUB1 bladder cancer cells. nih.govntu.edu.tw This disruption of microtubule dynamics leads to cell rounding and ultimately, cell death. nih.govntu.edu.twresearchgate.net

This mechanism is crucial as it can induce mitotic catastrophe, a form of cell death that occurs when a cell attempts to divide with damaged chromosomes or a dysfunctional mitotic spindle. This mode of action is characteristic of several successful anti-cancer drugs.

Selectivity against Cancer Cells versus Normal Cells

An ideal chemotherapeutic agent should selectively target cancer cells while sparing normal, healthy cells to minimize side effects. Several chalcone derivatives have demonstrated this desirable selectivity.

A notable example is 2′,4-dihydroxy-4′,6′-dimethoxy-chalcone (DDC) . When tested against breast cancer cell lines, it showed IC50 values of 52.5 µM for MCF-7 and 66.4 µM for MDA-MB-231. In contrast, its IC50 value against non-tumorous MCF-12F breast epithelial cells was significantly higher at 232.8 µM, indicating a selective inhibitory effect on the cancer cells.

The table below presents a comparison of the cytotoxic effects of DDC on cancerous versus non-cancerous cells.

| Compound | Cell Line | Cell Type | IC50 Value | Selectivity Index (Normal/Cancer) |

| 2′,4-dihydroxy-4′,6′-dimethoxy-chalcone (DDC) | MCF-7 | Breast Cancer | 52.5 µM | 4.43 |

| MDA-MB-231 | Breast Cancer | 66.4 µM | 3.51 | |

| MCF-12F | Non-tumor Breast Epithelial | 232.8 µM | - |

Other natural chalcones, such as isoliquiritigenin, have also been reported to exhibit higher cytotoxicity against tumor cells compared to normal cells, with a calculated tumor-specific index of 4.0. This selectivity is a promising feature for the development of chalcone-based compounds as safer cancer therapeutics.

Neuroprotective Potential

In addition to their anti-cancer properties, certain chalcones have shown potential for protecting neuronal cells from damage and degeneration. This neuroprotective activity is often linked to their anti-inflammatory and antioxidant effects.

The analog 2,2',5'-trihydroxychalcone has been found to be a potent inhibitor of apoptosis in primary rat neuronal cultures. Its neuroprotective effect is believed to be mediated by its anti-inflammatory action on microglia, the brain's resident immune cells. This chalcone was shown to inhibit the lipopolysaccharide (LPS)-stimulated secretion of pro-inflammatory cytokines like TNF-α and IL-6 from primary rat microglia. It also inhibited the expression of inducible nitric oxide synthase (iNOS), an enzyme that produces nitric oxide, a key mediator of neuroinflammation.

Furthermore, studies have shown that 2′,5′-dialkoxychalcones can potently inhibit the formation of nitric oxide in murine microglial cell lines. This anti-inflammatory activity within the central nervous system suggests that these compounds could hold promise as therapeutic agents for neuroinflammatory conditions.

Inhibition of Enzymes Relevant to Neurodegeneration (e.g., COMT, AChE, MAO-B)

Chalcones, including 2',5'-Dimethoxy-3,4-dihydroxychalcone and its analogs, have emerged as compounds of interest for their potential to inhibit key enzymes implicated in the pathology of neurodegenerative diseases. Pre-clinical and in silico studies have highlighted their capacity to interact with enzymes such as catechol-O-methyltransferase (COMT), acetylcholinesterase (AChE), and monoamine oxidase B (MAO-B).

Computational molecular docking studies have been employed to predict the interaction of various chalcone derivatives with these enzymes. These studies suggest that chalcones can act as inhibitors of COMT, AChE, and MAO-B, which are crucial in the progression of conditions like Parkinson's and Alzheimer's diseases. The inhibitory action of these compounds is attributed to their specific structural features that allow for binding to the active sites of these enzymes. For instance, docking simulations have revealed that certain chalcone derivatives can form metal–donor interactions with the Mg²⁺ cofactor in the catalytic site of COMT, alongside other noncovalent bonds that stabilize the chalcone-enzyme complex.

Furthermore, a study focusing on 3,4-dihydroxychalcones identified 2',5'-Dimethoxy-3,4-dihydroxychalcone as an inhibitor of cyclooxygenase, an enzyme also relevant in neuroinflammation, and 5-lipoxygenase. This dual inhibitory capacity underscores the multifunctional potential of this class of compounds in addressing neurodegenerative processes. The substitution patterns on the aromatic rings of the chalcone scaffold, particularly the presence and position of hydroxyl and methoxy groups, are critical in determining their inhibitory potency and selectivity for these enzymes.

| Compound/Analog | Target Enzyme | Study Type | Key Findings |

| Chalcone Derivatives | COMT, AChE, MAO-B | In Silico (Molecular Docking) | Predicted to act as inhibitors of all three enzymes, suggesting potential as multifunctional neuroprotective agents. |

| 2',5'-Dimethoxy-3,4-dihydroxychalcone | Cyclooxygenase, 5-Lipoxygenase | In Vitro | Demonstrated inhibitory activity against both enzymes, indicating potential anti-inflammatory effects relevant to neurodegeneration. |

Anti-oxidative Properties in Neurological Models (e.g., Alzheimer's models, ischemia/reperfusion injury)

The antioxidant properties of chalcone analogs have been investigated in various neurological models, demonstrating their potential to mitigate oxidative stress, a key factor in the pathogenesis of neurodegenerative diseases like Alzheimer's disease.

A synthetic chalcone analog, 4,2'-dihydroxy-3,5-dimethoxychalcone, has shown significant anti-free radical activity. In in vitro assays, this compound was effective at scavenging 2,2-diphenyl-1-picrylhydrazyl (DPPH) and hydroxyl (OH) free radicals. The antioxidant capabilities of such chalcones are often attributed to their phenolic groups and the electronic properties of their substituents. The presence of an ortho-methoxy group can facilitate H-atom abstraction from the phenolic hydroxy group, enhancing its radical scavenging ability. In a preclinical model of Alzheimer's disease induced by scopolamine, which causes free radical injury, treatment with this chalcone analog led to a significant increase in the levels of superoxide dismutase (SOD), a crucial antioxidant enzyme, and a decrease in malondialdehyde (MDA) levels, a marker of lipid peroxidation.

Another synthetic chalcone derivative, 2-Hydroxy-4′-methoxychalcone (AN07), has demonstrated neuroprotective effects against methylglyoxal-induced neurotoxicity in human dopaminergic SH-SY5Y cells, a common in vitro model for studying neurodegenerative disorders. AN07 was found to attenuate apoptosis by up-regulating the anti-apoptotic protein B-cell lymphoma 2 (Bcl-2) and down-regulating the cytosolic expression of cytochrome c. Furthermore, it mitigated neurite damage by down-regulating the Rho-associated protein kinase 2 (ROCK2)/phosphorylated LIM kinase 1 (p-LIMK1) pathway. In macrophage cell lines, AN07 also reduced lipopolysaccharide (LPS)-induced reactive oxygen species (ROS) levels and oxidative stress by down-regulating gp91phox expression and stimulating the Nrf2/HO-1 antioxidant pathway.

The 3,4-dihydroxy substitution pattern on the B-ring of chalcones has been identified as a key structural feature for high antioxidant activity. nih.gov

| Compound/Analog | Model System | Key Findings |

| 4,2'-dihydroxy-3,5-dimethoxychalcone | In vitro (DPPH, OH radical scavenging) & In vivo (Scopolamine-induced Alzheimer's model) | Potent free radical scavenging activity. Increased SOD levels and decreased MDA levels in the brain tissue of model mice. |

| 2-Hydroxy-4′-methoxychalcone (AN07) | In vitro (SH-SY5Y neuroblastoma cells, RAW 264.7 macrophages) | Protected against methylglyoxal-induced apoptosis and neurite damage. Attenuated LPS-induced oxidative stress by modulating Nrf2/HO-1 and down-regulating ROS production. |

Antimicrobial, Antiviral, and Antiparasitic Activities

Antibacterial Mechanisms

Chalcones possessing dihydroxy and dimethoxy substitutions have demonstrated notable antibacterial activities, with their mechanism of action often linked to the disruption of bacterial cell integrity. The presence of hydroxyl groups on the aromatic rings is a critical factor in their antibacterial efficacy.

The antibacterial action of polyphenolic compounds like chalcones is associated with the interaction of their hydroxyl radicals with the bacterial cell membrane. This interaction can lead to the accumulation of chalcones on the bacterial surface, causing a cascade of changes in the cell membrane's structure and function. This can result in increased membrane permeability, leading to the leakage of essential intracellular components such as nucleic acids and proteins, and ultimately, cell death.

Studies on dihydroxylated chalcones have shown their efficacy against Gram-negative bacteria such as Escherichia coli. The antibacterial effect of these chalcones can be synergistic when used in combination with conventional antibiotics like nalidixic acid. This suggests that these chalcones may weaken the bacterial cell's defenses, making it more susceptible to the action of other antibacterial agents. The specific positioning of the hydroxyl and methoxy groups on the chalcone scaffold plays a significant role in modulating the potency and spectrum of their antibacterial activity.

Antifungal Properties

Analogs of 2',5'-Dimethoxy-3,4-dihydroxychalcone have exhibited significant antifungal properties against a range of fungal pathogens. The structural features of these chalcones, particularly the substitution patterns on their aromatic rings, are crucial determinants of their antifungal potency.

For instance, 2-hydroxy 4,4',6'-trimethoxy chalcone has been shown to inhibit the spore germination of several fungi, including Ustilago cynodontis, Alternaria brassicicola, A. solani, and Aspergillus flavus. nih.gov This compound was also effective in reducing the conidial germination of Erysiphe pisi, the causative agent of powdery mildew in peas, particularly when applied as a pre-inoculation treatment, suggesting a prophylactic mode of action. nih.gov

Another related compound, 2′,4-dihydroxy-4′,6′-dimethoxy-chalcone (DDC), isolated from Chromolaena tacotana, has demonstrated selective inhibition of breast cancer cell proliferation and also possesses antifungal activity. nih.gov The presence of hydroxyl and methoxy groups is a common feature among biologically active chalcones, and their antifungal mechanism is thought to involve the disruption of fungal cell membrane integrity and inhibition of key fungal enzymes. For example, some chalcone derivatives have been shown to target the succinate dehydrogenase enzyme in fungi, which is essential for fungal respiration.

Antiviral Effects (e.g., HIV, CMV, ToRSV)

Chalcones and their derivatives have been investigated for their antiviral properties against a variety of human viruses, including Human Immunodeficiency Virus (HIV) and Human Cytomegalovirus (CMV). mdpi.comnih.gov The antiviral mechanisms of chalcones are diverse and can target multiple stages of the viral replication cycle.

Several studies have highlighted the potential of chalcones as anti-HIV agents. nih.gov The primary targets for these compounds within the HIV life cycle include key enzymes such as reverse transcriptase (RT), integrase, and protease. researchgate.net By inhibiting these enzymes, chalcones can effectively halt viral replication. For example, a study on flavonoids isolated from Desmos species identified a potent anti-HIV chalcone, 2-Methoxy-3-methyl-4,6-dihydroxy-5-(3'-hydroxy)cinnamoylbenzaldehyde, which exhibited a high therapeutic index. nih.gov

In the context of CMV, certain chalcone derivatives have also shown promise. A study investigating broad-spectrum antiviral compounds found that a specific chalcone, referred to as 8o, demonstrated antiviral activity against both HCMV and HIV. mdpi.com This dual activity suggests that some chalcones may target cellular pathways or viral components that are common to different types of viruses. The antiviral activity of chalcones against CMV has been linked to the inhibition of viral replication at an early stage.

| Virus | Chalcone Analog/Derivative | Potential Mechanism of Action |

| HIV | 2-Methoxy-3-methyl-4,6-dihydroxy-5-(3'-hydroxy)cinnamoylbenzaldehyde | Potent inhibition of HIV replication. nih.gov |

| HIV & CMV | Chalcone 8o | Inhibition of an early stage of viral replication. mdpi.com |

Antimalarial and Antiprotozoal Activities

Chalcone derivatives have been recognized for their potential as antimalarial and antiprotozoal agents. Their mechanism of action often involves targeting essential parasitic enzymes and pathways.

A study focusing on 2',4'-dihydroxy-3,4-dimethoxychalcone (DHDM) investigated its antimalarial potential through computational and experimental methods. nih.govnih.gov Computational docking experiments suggested that DHDM has the potential to inhibit falcipain-2, a crucial cysteine protease in Plasmodium falciparum that is responsible for degrading hemoglobin in infected red blood cells. nih.govnih.gov By inhibiting this enzyme, the parasite's nutrient supply is cut off, leading to its death. The study compared DHDM with other structurally related 2',4'-diOH chalcones and highlighted the importance of specific structural features for antimalarial efficacy. nih.gov

Other research has also supported the antimalarial activity of alkoxylated and hydroxylated chalcones. Chalcones with 2',4'-dimethoxy and 2',4'-dihydroxy groups on one of the aromatic rings have shown in vitro activity against P. falciparum. acs.org The size and hydrophobicity of the substituents on the chalcone scaffold have been identified as critical parameters for their antimalarial action. acs.org

In the realm of antiprotozoal activity, while specific studies on 2',5'-Dimethoxy-3,4-dihydroxychalcone are limited, the broader class of chalcones has been explored. The structural versatility of chalcones allows for modifications that can enhance their activity against various protozoan parasites.

| Compound/Analog | Target Organism | Proposed Mechanism of Action |

| 2',4'-dihydroxy-3,4-dimethoxychalcone (DHDM) | Plasmodium falciparum | Inhibition of falcipain-2, a cysteine protease involved in hemoglobin degradation. nih.govnih.gov |

| 2',4'-dimethoxy and 2',4'-dihydroxy chalcones | Plasmodium falciparum | In vitro inhibition of parasite growth. acs.org |

Other Pharmacological Activities (Pre-clinical)

The potential of chalcones and their derivatives as antidiabetic agents has been an area of significant research interest. One of the key therapeutic strategies for managing type 2 diabetes is the inhibition of carbohydrate-hydrolyzing enzymes, such as α-amylase and α-glucosidase, in the digestive tract. By inhibiting these enzymes, the breakdown of complex carbohydrates into absorbable monosaccharides is delayed, leading to a reduction in postprandial hyperglycemia. cabidigitallibrary.orgmdpi.com

Research has shown that the presence of hydroxyl groups, particularly at the C-2′ and C-4′ positions of the A ring and at the C-3 and C-4 positions of the B ring, is favorable for the inhibitory effect on these enzymes. cabidigitallibrary.org For instance, a study on various chalcone derivatives revealed that butein (2',3,4,4'-tetrahydroxychalcone) exhibited significant inhibition of α-glucosidase and moderate inhibition of α-amylase. frontiersin.org Another study on phenoxy chalcones identified a derivative, compound 5e, as a potent α-glucosidase inhibitor with an IC₅₀ value of 28.88 μM. nih.gov

Furthermore, dihydrochalcones, which are structurally similar to chalcones, have also demonstrated inhibitory activity against α-amylase and α-glucosidase. nih.gov Specifically, 2′,4′-dihydroxy-4-methoxydihydrochalcone has been shown to exhibit a hypoglycemic effect in animal models. frontiersin.org The inhibitory potential of various chalcone analogs against α-amylase and α-glucosidase is summarized in the table below, highlighting the influence of different substitution patterns.

Table 1: α-Amylase and α-Glucosidase Inhibitory Activities of Selected Chalcone Analogs

| Compound | Target Enzyme | IC₅₀ (μM) | Experimental Model | Reference |

| Butein | α-Glucosidase | - | In vitro | frontiersin.org |

| Butein | α-Amylase | - | In vitro | frontiersin.org |

| Compound 5e (phenoxy chalcone) | α-Glucosidase | 28.88 | In vitro | nih.gov |

| Compound 4f (phenoxy chalcone) | α-Amylase | 46.21 | In vitro | nih.gov |

| 2',4'-Dihydroxychalcone | α-Glucosidase | 389.6 | In vitro | nih.gov |

| 4,4'-Dihydroxy-2'-methoxychalcone | α-Glucosidase | 270.2 | In vitro | nih.gov |

The mechanism of inhibition by these chalcone derivatives is often attributed to their ability to bind to the active sites of the α-amylase and α-glucosidase enzymes, thereby preventing the substrate from binding and being hydrolyzed. The presence and position of hydroxyl and methoxy groups can influence the binding affinity and inhibitory potency. nih.gov Although specific data for 2',5'-Dimethoxy-3,4-dihydroxychalcone is lacking, the collective evidence from its analogs suggests that it may possess inhibitory activity against these key digestive enzymes, warranting further investigation into its potential as an antidiabetic agent.

Epilepsy is a neurological disorder characterized by recurrent seizures, and the search for novel anticonvulsant agents with improved efficacy and fewer side effects remains an important area of research. Chalcones have emerged as a promising scaffold for the development of new anticonvulsant drugs.

Direct preclinical studies evaluating the anticonvulsant properties of 2',5'-Dimethoxy-3,4-dihydroxychalcone have not been reported. However, the broader class of chalcone derivatives has been investigated for anticonvulsant activity in various animal models, such as the maximal electroshock (MES) and pentylenetetrazole (PTZ)-induced seizure tests. These tests are standard preclinical screening models used to identify compounds with potential efficacy against generalized tonic-clonic seizures and absence seizures, respectively.

Studies on synthetic chalcone derivatives have demonstrated their potential to suppress seizures. For example, a series of chalconyl semicarbazones were synthesized and evaluated for their anticonvulsant activity using the MES method. Computational analysis of chalcone derivatives has also been employed to predict their anticonvulsant potential by docking them into the GABA-A receptor, a key target for many antiepileptic drugs. ijpda.org

The structural features of chalcones, including the substitution pattern on the aromatic rings, are critical for their anticonvulsant activity. While specific structure-activity relationships for dihydroxy-dimethoxy substituted chalcones in the context of anticonvulsant activity are not well-defined in the available literature, the general findings from various chalcone analogs suggest that this chemical class holds promise. The table below summarizes the anticonvulsant activity of some chalcone derivatives from preclinical studies.

Table 2: Preclinical Anticonvulsant Activity of Selected Chalcone Derivatives

| Compound/Derivative | Animal Model | Test | Observations | Reference |

| Chalconyl Semicarbazones | Mice | MES | Showed anticonvulsant activity | |

| Various Chalcone Derivatives | - | In silico (GABA-A receptor docking) | Predicted anticonvulsant potential | ijpda.org |

The proposed mechanisms through which chalcones may exert their anticonvulsant effects are diverse and not fully elucidated. They may involve modulation of various neurotransmitter systems, such as the GABAergic and glutamatergic systems, or interaction with ion channels. Given the neuroprotective properties reported for some chalcone derivatives, it is also possible that they may offer a dual benefit of seizure suppression and protection against seizure-induced neuronal damage. nih.gov Further preclinical investigations are necessary to determine if 2',5'-Dimethoxy-3,4-dihydroxychalcone or its close analogs possess clinically relevant anticonvulsant properties.

Structure Activity Relationship Sar Studies of 2 ,5 Dimethoxy 3,4 Dihydroxychalcone Analogs

Impact of Hydroxyl Group Position and Number on Biological Activities

The quantity and placement of hydroxyl (-OH) groups on the aromatic rings of chalcones are critical determinants of their biological activities, particularly their antioxidant, antimicrobial, and enzyme inhibitory properties.

Research indicates that free hydroxyl groups are often essential for potent bioactivity. nih.gov For antioxidant effects, both the number and location of -OH groups are significant. Studies have shown that chalcones with more hydroxyl groups tend to have higher antioxidant capacity. mdpi.com The specific position on ring B dramatically influences this activity, with one report noting an increasing order of antioxidant potency as follows: 2-OH < 3-OH << 4-OH << 3,4-di-OH (a catechol moiety). nih.gov The presence of a free hydroxyl group at the C3′ position on ring A has also been identified as a key structural requirement for DPPH radical scavenging properties. nih.gov For instance, chalcone (B49325) derivatives with hydroxyl groups on one or both aromatic rings demonstrate a significant ability to scavenge free radicals. researchgate.netresearchgate.net The highest activity is often observed when two hydroxyl groups are present on the two separate aromatic rings. researchgate.net

In the context of enzyme inhibition, such as against acetylcholinesterase, the presence of free hydroxyl groups on both ring A and ring B appears to be important for activity. mdpi.com Similarly, for butyrylcholinesterase inhibition, a high number of hydroxyl groups on the chalcone scaffold, such as three, strongly favors inhibitory action. mdpi.com

Regarding antimicrobial effects, chalcone derivatives containing hydroxyl groups have been shown to possess a broad spectrum of activity. researchgate.netresearchgate.net The presence of hydroxyl groups is a key feature for enhancing the anti-inflammatory and antioxidant activities of these compounds. nih.gov

| Ring A Substituent | Ring B Substituent(s) | Observed Biological Activity | Reference |

| 2'-OH | 4-OH | Potent antioxidant and anti-inflammatory activity. | nih.gov |

| 2'-OH | 3,4-di-OH | Strong antioxidant activity. | nih.gov |

| H | 3,4-di-OH | High antioxidant activity. | nih.gov |

| Multiple OH groups | Multiple OH groups | Enhanced butyrylcholinesterase inhibition and antioxidant activity. | mdpi.com |

| OH on one or both rings | - | Broad-spectrum antimicrobial activity. | researchgate.netresearchgate.net |

Role of Methoxy (B1213986) Substituents and Their Positions

Methoxy (-OCH₃) groups are common substituents in natural and synthetic chalcones, and their presence and position significantly modulate biological activities, including anticancer, enzyme inhibitory, and anti-inflammatory effects.

The presence of methoxy groups is often considered favorable for anticancer activity. nih.gov Numerous methoxychalcones have been identified with potent antitumor properties, and they can also increase the activity of chalcones as inhibitors of tubulin polymerization. nih.gov The number and position of methoxy groups can be fine-tuned to achieve selectivity. For example, in the inhibition of ABCG2, a protein associated with multidrug resistance in cancer, chalcones with two or three methoxy groups on the acetophenone-derived ring (ring A) show the best inhibitory properties. nih.gov In contrast, a hydroxyl group at the 4'-position of ring A leads to a much lower inhibitory ability. nih.gov

In the context of monoamine oxidase (MAO) inhibition, a target for neurodegenerative diseases, methoxy-substituted chalcones are promising. researchgate.net These substitutions, often in combination with other groups like halogens, can produce selective and reversible inhibitors of MAO-A and MAO-B. researchgate.netnih.gov Methoxy groups can also serve to mitigate the toxic effects of other functional groups, such as multiple fluorine atoms, and can help stabilize the α,β-unsaturated system of the chalcone. mdpi.com

However, the effect of methoxylation is not universally positive. In some cases, methoxy groups can lead to steric hindrance, potentially reducing the binding affinity to a biological target. pharmatutor.org For antimicrobial activity, the presence of methoxy groups can sometimes lead to inactive compounds, particularly when compared to their hydroxylated counterparts. mdpi.compharmatutor.org For instance, chalcones with two methoxy groups in a meta-positioning have been found to have low or no antimicrobial activity. mdpi.com The anti-inflammatory activity of chalcones is also influenced by methoxy substitution, with polymethoxychalcones showing potent inhibitory effects on inflammatory mediators. nih.gov

| Ring A Substituent(s) | Ring B Substituent(s) | Observed Biological Activity | Reference |

| 2',4'-di-OCH₃ or 3',4'-di-OCH₃ | Halogenated | Selective MAO-B inhibition. | nih.gov |

| 2', 3', or 4'-OCH₃ | Varied | Potent anticancer activity. | nih.gov |

| 3,4,5-tri-OCH₃ | Varied | Can cause steric hindrance, reducing some activities. | pharmatutor.org |

| 3',5'-di-OCH₃ | H | Low antimicrobial activity. | mdpi.com |

Influence of Halogenation (e.g., Chloro, Bromo)

The introduction of halogen atoms, such as chlorine (Cl) and bromine (Br), onto the chalcone scaffold is a common strategy to enhance biological potency. Halogens can alter the electronic properties and lipophilicity of the molecule, thereby affecting its interaction with biological targets.

Structure-activity relationship studies have shown that the type and position of halogen atoms on the B-ring significantly impact MAO-B inhibitory activity. nih.gov Specifically, the presence of a chlorine group at the ortho-position of the phenyl B-ring resulted in a potent MAO-B inhibiting effect. nih.gov Generally, substituting halogens at various positions on the B-ring, particularly at the ortho position, greatly influences MAO-B inhibition. nih.gov

In the context of antibacterial activity, compounds with lipophilic and electron-withdrawing groups like bromo, chloro, or trifluoromethyl showed enhanced potency. pharmatutor.org Substitution at the 3-position of the B-ring appears to be particularly effective, with the most potent compounds often having a lipophilic and electron-withdrawing group at this position. pharmatutor.org

For antiprotozoal activity, halogenation has also proven to be a successful strategy. Chlorinated chalcone derivatives have demonstrated notable activity against Trypanosoma cruzi, the parasite responsible for Chagas disease. mdpi.com The incorporation of halogens can enhance the physicochemical properties and bioactivity of chalcones, potentially improving their pharmacokinetic and pharmacodynamic profiles. mdpi.com

| Ring A Substituent(s) | Ring B Substituent(s) | Observed Biological Activity | Reference |

| 2',4'-di-OCH₃ | 2-Cl | Potent and selective MAO-B inhibition. | nih.gov |

| H | 3-CF₃ | Potent antibacterial activity. | pharmatutor.org |

| Varied | 4-Cl or 4-Br | Enhanced antibacterial activity. | pharmatutor.org |

| Varied | Chlorinated | Promising activity against T. cruzi. | mdpi.com |

Effects of Electron-Donating and Electron-Withdrawing Groups

Generally, the introduction of EWGs such as nitro (-NO₂), chloro (-Cl), and bromo (-Br) on the B-ring is favorable for cytotoxic effects in several tumor cell lines. researchgate.net These groups affect the α,β-unsaturated system, which is believed to be a key factor in the anticancer properties of chalcones. researchgate.net For anti-inflammatory activity, EWGs have also been found to be beneficial. nih.gov

Conversely, electron-donating groups like hydroxyl (-OH), methyl (-CH₃), and methoxy (-OCH₃) can have varied effects. pharmatutor.orgacs.org The introduction of EDGs at the para-position of ring B has been shown to produce inactive chalcones in some antifungal assays. pharmatutor.org However, in other contexts, such as anticancer activity, the addition of a hydroxyl group (an EDG) can increase cytotoxicity and selectivity towards tumor cells. researchgate.net The biological activity of chalcones is strongly influenced by the specific substituents on both aromatic rings, with the MAO-B inhibitory properties, for example, being dependent on the orientation of both EDGs and EWGs. nih.gov

| Substituent Type on Ring B | Position | General Effect on Activity | Reference |

| Electron-Withdrawing (e.g., -NO₂, -Cl) | Varied | Increased cytotoxicity and anti-inflammatory activity. | nih.govresearchgate.net |

| Electron-Donating (e.g., -OH, -OCH₃) | Para | Can lead to inactive compounds (antifungal). | pharmatutor.org |

| Electron-Donating (-OH) | Varied | Can increase cytotoxicity (anticancer). | researchgate.net |

| EDG & EWG | Varied | Modulates MAO-B inhibition. | nih.gov |

Significance of the α,β-Unsaturated Carbonyl System

The α,β-unsaturated carbonyl moiety, also known as the enone linkage, is the central and most critical pharmacophore of the chalcone structure. This reactive system is largely responsible for the broad spectrum of biological activities exhibited by these compounds. nih.govresearchgate.net

The enone system functions as a potential Michael acceptor, making it susceptible to nucleophilic attack. researchgate.netnih.gov This allows chalcone molecules to interact covalently with biological nucleophiles, most notably the thiol groups of cysteine residues within proteins and enzymes. researchgate.net This irreversible binding can lead to the inhibition of enzyme function and is considered a primary mechanism for the biological effects of many chalcones. researchgate.netnih.gov For example, the inhibition of the proteasome, a key target in cancer therapy, is thought to occur via nucleophilic attack from an N-terminal threonine residue in the proteasome's catalytic sites on the chalcone's α,β-unsaturated system. nih.gov

The presence of this reactive ketoethylenic moiety is a structural requirement for many activities, but it is not solely sufficient; the substituents on the aromatic rings modulate its reactivity and target specificity. pharmatutor.org The electrophilic character of the α,β-unsaturated carbonyl system is influenced by the electron-donating and electron-withdrawing groups attached to the phenyl rings, which in turn alters the compound's cytotoxicity and other biological actions. nih.govresearchgate.net

Conformation and Stereochemistry in Relation to Activity

The three-dimensional structure of chalcones, including their conformation and stereochemistry, plays a crucial role in their biological activity. Chalcones can exist as two geometric isomers, E (trans) and Z (cis), due to the double bond in the enone linker. The trans isomer is generally more stable and is the form most commonly synthesized and studied. nih.gov

Beyond geometric isomerism, the conformation of the single bonds within the chalcone backbone is also critical. Rotation around the single bonds flanking the carbonyl group gives rise to s-cis and s-trans conformers. jocpr.com The relative orientation of the two aromatic rings and the carbonyl group can significantly affect how the molecule fits into a binding site, and thus influences its biological activity. nih.govjocpr.com Studies have shown that different conformers can possess different levels of activity, and in some cases, only one conformer may be active. jocpr.com

To investigate the importance of conformation, researchers have synthesized conformationally restricted chalcone analogs, such as cyclic chalcones. nih.govrsc.org While these specific cyclic analogs proved inactive as inhibitors of tubulin polymerization, some demonstrated enhanced cytotoxicity, suggesting that restricting the molecule to a specific conformation can be a viable strategy for developing potent agents. nih.gov These studies highlight that the spatial arrangement of the pharmacophoric groups is a key determinant for effective interaction with biological targets.

Pre Clinical Pharmacokinetic and Pharmacodynamic Profiles of 2 ,5 Dimethoxy 3,4 Dihydroxychalcone

In Vitro Metabolism Studies (e.g., Liver Microsomes)

In vitro metabolism studies are fundamental in preclinical drug development to predict how a compound will be processed in the body. These studies often utilize liver microsomes, which are vesicles of the endoplasmic reticulum containing a high concentration of drug-metabolizing enzymes, most notably the Cytochrome P450 (CYP) superfamily. nih.gov For a compound like 2',5'-dimethoxy-3,4-dihydroxychalcone, incubation with human liver microsomes in the presence of cofactors such as NADPH would be the standard approach to identify potential metabolic pathways. nih.gov

The metabolism of chalcones typically involves several key reactions. The presence of methoxy (B1213986) and hydroxyl groups on the aromatic rings of 2',5'-dimethoxy-3,4-dihydroxychalcone suggests that it would be a substrate for phase I and phase II metabolic enzymes.

Phase I Metabolism: Phase I reactions, primarily oxidation, reduction, and hydrolysis, are largely mediated by CYP enzymes. nih.gov For this chalcone (B49325), likely oxidative reactions would include:

O-demethylation: The two methoxy groups (at the 2' and 5' positions) are susceptible to enzymatic removal to form hydroxyl groups.

Hydroxylation: Additional hydroxyl groups could be added to the aromatic rings.

Phase II Metabolism: Phase II metabolism involves the conjugation of the parent compound or its phase I metabolites with endogenous molecules to increase water solubility and facilitate excretion. Key phase II reactions for a dihydroxy-chalcone would include:

Glucuronidation: The hydroxyl groups are primary sites for conjugation with glucuronic acid, a reaction catalyzed by UDP-glucuronosyltransferases (UGTs).

Sulfation: Sulfotransferases (SULTs) can also catalyze the addition of a sulfonate group to the hydroxyl moieties.

Based on studies of other chalcones, it is plausible that 2',5'-dimethoxy-3,4-dihydroxychalcone would first undergo O-demethylation and/or further hydroxylation, followed by rapid glucuronidation or sulfation of the resulting hydroxyl groups. The identification of metabolites is typically achieved using techniques like liquid chromatography-mass spectrometry (LC-MS/MS). nih.gov

Table 1: Predicted Phase I and Phase II Metabolites of 2',5'-Dimethoxy-3,4-dihydroxychalcone

| Metabolic Reaction | Potential Metabolite | Enzyme Family |

| O-demethylation | 2',3,4,5'-tetrahydroxychalcone | Cytochrome P450 |

| Hydroxylation | 2',5'-dimethoxy-3,4,X-trihydroxychalcone | Cytochrome P450 |

| Glucuronidation | 2',5'-dimethoxy-3,4-dihydroxychalcone-glucuronide | UGTs |

| Sulfation | 2',5'-dimethoxy-3,4-dihydroxychalcone-sulfate | SULTs |

Absorption and Permeability Studies (e.g., Caco-2 cells)